molecular formula C15H17ClN2O4 B5200121 2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 5616-27-3

2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B5200121
CAS RN: 5616-27-3
M. Wt: 324.76 g/mol
InChI Key: OKPFPPIFEZEMLY-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are an extensive class of organic compounds featuring a six-membered heterocycle with two nitrogen atoms. These compounds exhibit a wide range of pharmacological activities, making the pyrimidine core a promising scaffold for developing new biologically active compounds. Research on these derivatives has highlighted substances with antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activity, underscoring the versatility and significance of pyrimidine structures in drug development (Chiriapkin, 2022).

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multicomponent reactions that allow for the efficient introduction of various functional groups, leading to a diverse array of compounds. Hybrid catalysts have played a crucial role in the synthesis of complex pyrimidine scaffolds, showcasing the importance of combining different catalytic methods for enhancing synthetic routes (Parmar, Vala, & Patel, 2023).

Molecular Structure Analysis

Molecular interactions, such as tautomerism, significantly impact the stability and reactivity of pyrimidine bases. Studies have shown that interactions with the environment can alter the tautomeric equilibria of pyrimidines, influencing their biological functions and interactions (Person et al., 1989).

Chemical Reactions and Properties

Pyrimidine derivatives participate in various chemical reactions, underlining their utility in synthesizing a broad spectrum of biologically active molecules. Their reactivity is influenced by the position and nature of substituents on the pyrimidine ring, which can be tailored to achieve desired biological activities (Natarajan et al., 2022).

properties

IUPAC Name

2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O4/c1-9-12(14(19)22-8-7-21-2)13(18-15(20)17-9)10-3-5-11(16)6-4-10/h3-6,13H,7-8H2,1-2H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPFPPIFEZEMLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386237
Record name 2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

CAS RN

5616-27-3
Record name 2-methoxyethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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